molecular formula C15H23BN2O3 B1484545 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide CAS No. 1951411-71-4

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide

Cat. No.: B1484545
CAS No.: 1951411-71-4
M. Wt: 290.17 g/mol
InChI Key: APVICSBAFKVYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide is a boronic ester-containing pyridine derivative with the molecular formula C₁₅H₂₃BN₂O₃ and a molecular weight of 290.17 g/mol . Its structure features a pyridine core substituted with a methyl group at position 4, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5, and a dimethylamide group at position 2. The compound is cataloged under CAS No. 1951411-71-4 and MDL No. MFCD18727273, with a purity of ≥95% .

The pinacol boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The dimethylamide group enhances solubility in polar aprotic solvents, making the compound versatile in pharmaceutical and materials science applications.

Properties

IUPAC Name

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-10-8-12(13(19)18(6)7)17-9-11(10)16-20-14(2,3)15(4,5)21-16/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVICSBAFKVYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18BNO3
  • Molecular Weight : 235.09 g/mol
  • CAS Number : 1002309-52-5

Biological Activity Overview

The compound exhibits various biological activities that are significant for therapeutic applications. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation:

CompoundCell LineIC50 (µM)Reference
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridineMCF-78.5
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridineMDA-MB-2319.46

These results indicate a higher efficacy compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 µM for MCF-7) .

The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically:

  • Apoptosis Induction : The compound has been shown to increase caspase levels in treated cells significantly.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells.

Pharmacokinetics

Pharmacokinetic studies reveal important data regarding the absorption and metabolism of the compound:

  • Oral Bioavailability : Approximately 31.8% after administration at a dose of 10 mg/kg.
  • Clearance Rate : 82.7 ± 1.97 mL/h/kg post intravenous administration .

Safety Profile

In toxicity assessments conducted on Kunming mice:

  • No acute toxicity was observed at doses up to 2000 mg/kg.
  • The compound demonstrated a favorable safety profile with minimal adverse effects noted during subacute toxicity studies .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Viral Infections : A related pyridine derivative showed significant antiviral activity against influenza strains with a notable reduction in viral load.
  • Cancer Treatment Trials : Clinical trials involving pyridine derivatives have reported improved survival rates and reduced tumor sizes in patients with advanced cancers.

Comparison with Similar Compounds

N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-isobutyramide

  • Molecular Formula : C₁₅H₂₃BN₂O₃ (identical to target compound).
  • Key Difference : The dimethylamide group is replaced with an isobutyramide (-NHCOCH(CH₃)₂).

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide

  • Molecular Formula : C₁₆H₂₅BN₂O₃.
  • Key Difference : Dimethylamide (-N(CH₃)₂) replaced with diethylamide (-N(CH₂CH₃)₂).
  • Impact : Longer alkyl chains enhance lipophilicity (logP), improving membrane permeability but reducing aqueous solubility .

Pyridine Derivatives with Alternative Functional Groups

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

  • Molecular Formula: C₁₂H₁₈BNO₃.
  • Key Difference : Dimethylamide replaced with a hydroxyl group (-OH).
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in protic solvents. However, the acidic proton may complicate coupling reactions by competing with the boronate ester .

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

  • Molecular Formula : C₁₃H₁₇BN₂O₂.
  • Key Difference: Dimethylamide replaced with a cyano group (-CN).

Heterocyclic Core Modifications

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • Molecular Formula : C₁₂H₁₉BN₂O₂.
  • Key Difference : Pyridine replaced with pyrimidine .
  • Impact : Pyrimidine’s electron-deficient nature increases reactivity in cross-coupling reactions but reduces solubility compared to pyridine derivatives .

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

  • Molecular Formula : C₁₁H₁₈BN₃O₂.
  • Key Difference : Pyridine core replaced with pyrimidine, and dimethylamide replaced with amine (-NH₂).
  • Impact : The amine group improves aqueous solubility and enables further functionalization (e.g., acetylation), but may require protection during synthesis .

Substituted Pyridines with Electron-Withdrawing Groups

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

  • Molecular Formula : C₁₂H₁₆BF₃N₂O₂.
  • Key Difference : Incorporation of a trifluoromethyl group (-CF₃) at position 4.
  • Impact : The strong electron-withdrawing effect of -CF₃ enhances the stability of the boronate ester and directs coupling reactions to specific positions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Key Property/Application Reference
Target Compound C₁₅H₂₃BN₂O₃ 290.17 Dimethylamide Suzuki coupling; drug intermediates
N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-isobutyramide C₁₅H₂₃BN₂O₃ 290.17 Isobutyramide Enhanced metabolic stability
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol C₁₂H₁₈BNO₃ 235.09 Hydroxyl Protic solvent solubility
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine C₁₂H₁₉BN₂O₂ 234.10 Pyrimidine core Electron-deficient coupling partner
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine C₁₂H₁₆BF₃N₂O₂ 288.07 Trifluoromethyl, amine Directed coupling; fluorinated drugs

Preparation Methods

Key Steps:

  • Starting Material: A halogenated pyridine derivative, such as 4-methyl-5-bromopyridine-2-carboxylic acid or its ester/amide precursor.
  • Borylation: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed cross-coupling with bis(pinacolato)diboron.
  • Amidation: Conversion of the carboxylic acid group at the 2-position to the dimethylamide through standard amide coupling protocols.

Detailed Preparation Methods

Palladium-Catalyzed Borylation

  • Reaction: Halogenated pyridine derivative + bis(pinacolato)diboron → boronate ester-functionalized pyridine.
  • Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
  • Base: Potassium acetate or potassium carbonate.
  • Solvent: Dimethylformamide (DMF) or dioxane.
  • Temperature: Elevated, typically 80–110 °C.
  • Time: Several hours to overnight, depending on scale and conditions.

This step efficiently installs the boronate ester group at the 5-position of the pyridine ring, leveraging the reactivity of the aryl halide and the boron reagent under catalytic conditions.

Amide Formation

  • Substrate: The 2-carboxylic acid or ester intermediate.
  • Reagents: Dimethylamine or dimethylamine hydrochloride with coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Conditions: Mild temperatures (room temperature to 50 °C), often in solvents like dichloromethane or tetrahydrofuran (THF).
  • Work-up: Standard aqueous extraction and purification by chromatography or recrystallization.

This step converts the acid function into the dimethylamide, completing the target molecule.

Reaction Conditions and Optimization

Step Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Notes
Borylation Pd(dppf)Cl₂ / KOAc DMF 90–100 12–18 70–85 Sensitive to moisture; inert atmosphere recommended
Amidation EDCI / Dimethylamine DCM or THF 25–50 4–8 75–90 Use of coupling agent improves yield

Research Findings and Variations

  • Catalyst Variants: Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used; choice depends on substrate and scale.
  • Base Effects: Potassium acetate is preferred for mild basicity; stronger bases can lead to side reactions.
  • Solvent Choice: Polar aprotic solvents like DMF enhance solubility of reagents and catalyst stability.
  • Scale-up Considerations: Continuous flow reactors have been explored to improve reproducibility and reduce reaction times in industrial settings.

Comparative Analysis with Related Compounds

Compound Key Differences Preparation Notes
4-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide Ethylamide instead of dimethylamide Similar borylation step; amidation uses diethylamine
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile Cyano group at position 2 instead of amide Borylation of bromopyridine precursor; no amidation step
Methyl 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrazole Pyrazole ring instead of pyridine Borylation conditions adapted for pyrazole

These comparisons highlight the versatility of the borylation method across different nitrogen heterocycles and functional groups.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Typical Yield (%)
Halogenated Pyridine Synthesis Commercially available or synthesized via electrophilic substitution Starting material
Palladium-Catalyzed Borylation Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc, DMF, 90–100 °C, 12–18 h Install boronate ester group 70–85
Amidation Dimethylamine, EDCI or DCC, DCM or THF, 25–50 °C, 4–8 h Convert acid to dimethylamide 75–90

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) for cross-coupling with halogenated pyridine precursors. Key conditions include:

  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reactivity .
  • Catalyst systems : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres (argon) are critical for coupling efficiency .
  • Temperature control : Microwave-assisted heating at 140°C accelerates reaction kinetics while minimizing side products . Yield optimization requires careful purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

  • GC and titration : For assessing purity (>98% by GC and titration) .
  • NMR and MS : To confirm molecular structure (e.g., verifying the dimethylamide group and boronic ester positioning) .
  • HPLC : For detecting trace impurities, especially in drug development contexts .

Q. What are the stability considerations for this compound under standard laboratory storage?

The boronic ester group is moisture-sensitive. Recommendations:

  • Store under inert gas (argon) at –20°C in sealed, desiccated containers .
  • Avoid prolonged exposure to polar aprotic solvents, which may hydrolyze the dioxaborolane ring .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reaction outcomes?

Quantum chemical calculations (e.g., DFT) and reaction path simulations can identify competing pathways or transition states that explain yield discrepancies. For example:

  • Reaction path search : Predicts intermediates and byproducts, guiding solvent or catalyst adjustments .
  • Data-driven optimization : Machine learning models trained on experimental datasets (e.g., solvent polarity vs. coupling efficiency) reduce trial-and-error .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

Key approaches include:

  • Protecting group chemistry : Temporarily shield reactive sites (e.g., dimethylamide) during boronic ester coupling .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity for steps like pyridine functionalization .
  • In-line purification : Use scavenger resins or flow chemistry to remove catalysts/impurities between steps .

Q. How does steric hindrance from the tetramethyl-dioxaborolane group affect downstream reactivity?

The bulky pinacol boronic ester can:

  • Limit cross-coupling efficiency : Requires electron-deficient aryl halides or strained coupling partners.
  • Influence regioselectivity : Steric effects may favor coupling at less hindered positions on heteroaromatic systems . Experimental validation via X-ray crystallography or NOESY NMR can map spatial interactions .

Q. What role does this compound play in medicinal chemistry or materials science?

  • Drug intermediates : The pyridine-carboxylic acid dimethylamide scaffold is a precursor for kinase inhibitors or protease-targeting agents .
  • Materials applications : Boronic esters are used in Suzuki-Miyaura polymerization for conductive polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.